molecular formula C11H19N3O3S B4104068 butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate

butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B4104068
M. Wt: 273.35 g/mol
InChI Key: PWKHJMHDGZAYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate is not well understood. However, it is thought to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of several fungal and bacterial species, including Candida albicans, Aspergillus niger, and Escherichia coli. It has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate for lab experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating the mechanisms of microbial growth, inflammation, and oxidative stress. However, one limitation is that its mechanism of action is not well understood, which may complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.

Scientific Research Applications

Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a herbicide and insecticide.

properties

IUPAC Name

butyl N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-3-5-7-17-11(15)12-10-14-13-9(18-10)6-8-16-4-2/h3-8H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKHJMHDGZAYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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